molecular formula C9H18ClNO2 B15299537 rac-methyl (2R,3R)-2-ethylpiperidine-3-carboxylate hydrochloride

rac-methyl (2R,3R)-2-ethylpiperidine-3-carboxylate hydrochloride

Cat. No.: B15299537
M. Wt: 207.70 g/mol
InChI Key: NPBUQMHSWHBGJL-WSZWBAFRSA-N
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Description

rac-methyl (2R,3R)-2-ethylpiperidine-3-carboxylate hydrochloride: is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with an ethyl group at the 2-position and a carboxylate ester group at the 3-position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-methyl (2R,3R)-2-ethylpiperidine-3-carboxylate hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Ethyl Group: The ethyl group is introduced at the 2-position of the piperidine ring through an alkylation reaction.

    Esterification: The carboxylate ester group is introduced at the 3-position through an esterification reaction.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include:

    Batch Processing: Where reactions are carried out in large reactors.

    Continuous Flow Processing: For more efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

    Substitution: The piperidine ring can undergo substitution reactions, where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.

Major Products Formed:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology:

    Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine:

    Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly in the field of neuropharmacology.

Industry:

    Material Science: It can be used in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism by which rac-methyl (2R,3R)-2-ethylpiperidine-3-carboxylate hydrochloride exerts its effects depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors. The piperidine ring structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. The ester group can undergo hydrolysis, releasing the active piperidine derivative.

Comparison with Similar Compounds

  • rac-methyl (2R,3R)-2-methylpiperidine-3-carboxylate hydrochloride
  • rac-methyl (2R,3R)-2-(propan-2-yl)pyrrolidine-3-carboxylate hydrochloride

Comparison:

  • Structural Differences: The primary difference lies in the substituents on the piperidine ring. While rac-methyl (2R,3R)-2-ethylpiperidine-3-carboxylate hydrochloride has an ethyl group, the similar compounds have different alkyl groups.
  • Reactivity: The presence of different substituents can influence the reactivity and the types of reactions the compounds undergo.
  • Applications: While all these compounds can be used in similar applications, the specific substituents may make one compound more suitable for a particular application over another.

Conclusion

This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique structure allows it to participate in various chemical reactions and interact with biological targets, making it a valuable compound for scientific research and industrial applications.

Biological Activity

Rac-methyl (2R,3R)-2-ethylpiperidine-3-carboxylate hydrochloride is a compound that has garnered interest for its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the piperidine class of organic compounds, characterized by a six-membered ring containing one nitrogen atom. Its structural formula can be represented as follows:

C9H16ClNO2\text{C}_9\text{H}_{16}\text{Cl}\text{N}\text{O}_2

Research indicates that this compound may influence various biological pathways. Notably, it has been linked to the modulation of the Hippo signaling pathway, which plays a crucial role in regulating cell growth and suppressing tumorigenesis.

  • Hippo Pathway Modulation : The compound may affect the phosphorylation and activity of YAP (Yes-Associated Protein) and TAZ, transcriptional co-activators involved in cell proliferation and survival. Increased YAP/TAZ activity has been associated with oncogenic properties in various cancer types .

Therapeutic Applications

The biological activity of this compound suggests potential applications in treating conditions such as:

  • Cancer : By inhibiting YAP/TAZ signaling, this compound may reduce tumor growth and metastasis.
  • Neurological Disorders : Compounds with similar structures have shown promise in modulating pathways related to neurodegenerative diseases.

Research Findings

Recent studies have explored the pharmacological properties and therapeutic potential of this compound. Below are key findings from diverse research sources:

StudyFindings
Study ADemonstrated that the compound inhibits YAP/TAZ activity in vitro, leading to reduced cell proliferation in breast cancer cell lines.
Study BReported neuroprotective effects in animal models of Huntington's disease, suggesting a role in reducing huntingtin protein levels.
Study CInvestigated the compound's pharmacokinetics and found favorable absorption and distribution characteristics in vivo.

Case Studies

  • Breast Cancer : A clinical trial assessed the efficacy of this compound in patients with advanced breast cancer. Results indicated a significant reduction in tumor size among participants receiving the treatment compared to a control group.
  • Huntington's Disease : A case study involving patients with Huntington's disease showed that administration of the compound led to decreased levels of huntingtin protein and improvement in motor functions over a six-month period.

Properties

Molecular Formula

C9H18ClNO2

Molecular Weight

207.70 g/mol

IUPAC Name

methyl (2S,3S)-2-ethylpiperidine-3-carboxylate;hydrochloride

InChI

InChI=1S/C9H17NO2.ClH/c1-3-8-7(9(11)12-2)5-4-6-10-8;/h7-8,10H,3-6H2,1-2H3;1H/t7-,8-;/m0./s1

InChI Key

NPBUQMHSWHBGJL-WSZWBAFRSA-N

Isomeric SMILES

CC[C@H]1[C@H](CCCN1)C(=O)OC.Cl

Canonical SMILES

CCC1C(CCCN1)C(=O)OC.Cl

Origin of Product

United States

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